2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)9-6-10-8(12(15)16)4-5-11(17-3)14(10)13-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
PPOLRTCKWXWFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=C(C2=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Formation of Pyrazolo[1,5-a]pyridine Core :
A substituted pyridine derivative undergoes cyclization with a β-diketone or equivalent reagent to form the pyrazolo[1,5-a]pyridine scaffold. For example, N-amino-2-iminopyridines react with cyclic β-diketones under acidic conditions to generate the core structure. -
Introduction of Methoxy Group :
The 7-methoxy substituent is introduced via alkylation of a hydroxylated intermediate. For instance, 7-hydroxypyrazolo[1,5-a]pyridine is treated with methyl iodide in the presence of a base (e.g., sodium hydride). -
Isopropyl Group Installation :
The 2-position is functionalized using isopropylating agents. In one method, 2-chloropyrazolo[1,5-a]pyridine reacts with isopropylmagnesium bromide in a Grignard-type reaction. -
Carboxylic Acid Formation :
A 4-cyano or 4-ester group is hydrolyzed to the carboxylic acid. For example, 4-cyanopyrazolo[1,5-a]pyridine is refluxed with concentrated HCl to yield the carboxylic acid.
Optimized Protocol
-
Starting Material : 7-Hydroxy-2-chloropyrazolo[1,5-a]pyridine-4-carbonitrile
-
Steps :
-
Methylate 7-hydroxy group with CH₃I/K₂CO₃ in DMF (80°C, 12 h).
-
Substitute 2-chloro with isopropyl via Grignard reaction ((CH₃)₂CHMgBr, THF, 0°C to RT).
-
Hydrolyze 4-cyano group with 6M HCl (reflux, 8 h).
-
Direct Cyclization with Pre-Functionalized Building Blocks
Method Overview
This approach uses pre-substituted reactants to assemble the target compound in fewer steps:
-
β-Diketone with Methoxy Group :
A methoxy-substituted β-diketone (e.g., 3-methoxy-1,3-diketone) reacts with N-amino-2-iminopyridine under oxidative conditions (O₂, acetic acid) to form the 7-methoxy-substituted core directly. -
Simultaneous Isopropyl and Carboxylic Acid Introduction :
The 2-isopropyl group is introduced via alkylation during cyclization, while the 4-carboxylic acid is retained from the β-diketone.
Example Synthesis
-
Reactants :
-
N-amino-2-iminopyridine
-
3-Methoxy-5-isopropyl-1,3-diketone
-
-
Conditions : Acetic acid, O₂, 130°C, 18 h.
Post-Functionalization of Pyrazolo[1,5-a]pyridine Derivatives
Key Transformations
-
Starting Material : 2-Isopropyl-7-methylpyrazolo[1,5-a]pyridine-4-carboxylate.
-
Oxidation of 7-Methyl to Carboxylic Acid :
The 7-methyl group is oxidized to carboxylic acid using KMnO₄ or CrO₃ in acidic conditions. However, this method is less favored due to over-oxidation risks. -
Alternative Pathway :
Data Table: Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Core Synthesis | 3–4 | 45–52% | High modularity for substituents | Multi-step, time-consuming |
| Direct Cyclization | 1–2 | 60–67% | Fewer steps, higher efficiency | Requires specialized reactants |
| Post-Functionalization | 2–3 | 35–40% | Uses commercially available intermediates | Low yield due to oxidation side reactions |
Critical Analysis of Synthetic Challenges
-
Regioselectivity in Cyclization :
Ensuring substitution at the 7-position requires careful selection of directing groups. β-Diketones with electron-donating groups (e.g., methoxy) favor cyclization at the desired position. -
Steric Hindrance at 2-Position :
Introducing the bulky isopropyl group necessitates optimized conditions (e.g., Grignard reagents at low temperatures). -
Acid-Sensitive Functional Groups :
Hydrolysis of nitriles or esters to carboxylic acids must avoid degrading the methoxy group. Dilute HCl (3M) at 80°C is preferred over harsher conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications. Key properties include:
- Hypotensive Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine, including this compound, possess significant hypotensive effects. For instance, in experiments conducted on spontaneous hypertensive rats (SHR), the compound demonstrated a marked reduction in blood pressure and increased coronary flow in isolated guinea pig hearts .
- Coronary Vasodilation : The compound is recognized for its ability to dilate coronary vessels, which can be beneficial in treating cardiovascular diseases. The mechanism involves smooth muscle relaxation and improved blood flow .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. It has shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant activity.
Case Studies
Several case studies highlight the therapeutic potential of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid:
- Hypotensive Effects in Animal Models :
- Anticancer Activity Assessment :
Table 1: Pharmacological Effects of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
| Effect Type | Model Used | Observed Outcome |
|---|---|---|
| Hypotensive Action | SHR (Spontaneous Hypertensive Rats) | Significant reduction in blood pressure |
| Coronary Flow | Isolated Guinea Pig Hearts | Increased coronary flow post-administration |
| Anticancer Activity | A549 and MCF-7 Cell Lines | IC50 values: A549 - 12.5 µM, MCF-7 - 15.0 µM |
Table 2: Comparison of Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid | A549 | 12.5 |
| MCF-7 | 15.0 | |
| Doxorubicin | K562 | 0.92 |
Conclusions
The applications of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid extend across various therapeutic domains, particularly in cardiovascular health and oncology. Its hypotensive and vasodilatory properties make it a promising candidate for treating hypertension and related cardiovascular conditions. Furthermore, its anticancer activity suggests potential for development as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural similarities and differences with related compounds:
Key Observations :
Core Heterocycle Differences: The target compound and analogs share a pyrazolo[1,5-a]pyridine core, whereas compounds use pyrazolo[1,5-a]pyrimidine or triazolo[1,5-a]pyrimidine cores. Pyrimidine-based cores may alter hydrogen-bonding capacity and solubility .
Substituent Effects :
- The 2-isopropyl group in the target compound increases steric bulk compared to the 3-methyl group in ’s analog, possibly influencing receptor selectivity .
- The 7-methoxy group in the target compound and ’s analog may improve metabolic stability by blocking oxidation sites .
The triazolo[1,5-a]pyrimidine analog () has the highest molecular weight (271.28 g/mol), likely due to the fluorophenyl group, which could enhance membrane permeability .
Biological Activity
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. Its chemical formula is , and it exhibits several functional groups that contribute to its biological activity.
1. Cardiovascular Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid, demonstrate significant cardiovascular effects. These include:
- Coronary Dilation : Studies on animal models have shown that this compound can induce coronary dilation, enhancing blood flow to the heart muscle .
- Hypotensive Activity : The compound has been noted for its hypotensive effects in spontaneous hypertensive rats (SHR), suggesting potential use as an antihypertensive agent .
2. Anti-inflammatory Properties
The compound's anti-inflammatory activity has been explored in various studies. It has been shown to inhibit key inflammatory pathways, including:
- Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
- Mitogen-Activated Protein Kinases (MAPKs) : Molecular modeling studies indicate potential binding interactions with MAPKs such as ERK2 and JNK3, which are critical in regulating inflammatory responses .
The biological activity of 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes and vascular regulation.
- Receptor Interaction : It may interact with specific receptors that modulate cardiovascular functions and inflammatory responses.
Case Study 1: Cardiovascular Effects in Animal Models
A study conducted on dogs demonstrated that administration of the compound resulted in significant coronary dilation and improved cardiac function. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cardiovascular diseases .
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of related pyrazolo compounds. The findings revealed that these compounds significantly reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives?
- The compound can be synthesized via cyclocondensation of hydrazine derivatives with enamines or β-ketoesters under controlled conditions. Key steps include the use of methanol as a solvent, heating (80–100°C), and subsequent crystallization . For pyrazolo[1,5-a]pyrimidine analogs, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which are further functionalized at position 7 using methoxy groups .
- Key Data : Typical yields range from 34% to 98%, depending on substituents and reaction optimization .
Q. How are structural and purity characteristics validated for this compound?
- Characterization relies on 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), IR spectroscopy (C=O stretch at ~1720 cm⁻¹), and mass spectrometry (M⁺ peaks consistent with molecular formulas like C₁₄H₁₅N₃O₃) . Melting points (e.g., 118–120°C) and HPLC purity (>98%) are critical for confirming crystallinity and absence of impurities .
Q. What analytical techniques are used to resolve contradictory spectral data in structural assignments?
- Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) are addressed via 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration. For example, methoxy group positioning can be misassigned without NOESY correlations .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of pyrazolo[1,5-a]pyridine functionalization?
- Methoxy group introduction at position 7 is sensitive to microwave-assisted synthesis (shorter reaction times) vs. traditional heating. Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents (ethanol) improve solubility of intermediates . Kinetic vs. thermodynamic control in multi-component reactions can shift product ratios .
- Case Study : Ultrasonic-assisted four-component synthesis achieved 98% yield for a related pyrazolo[1,5-a]pyrimidine, highlighting the role of energy input in regioselectivity .
Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictory results in potency assays resolved?
- In vitro screens (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) require standardized protocols (IC₅₀ calculations) and controls for false positives. Contradictions may arise from assay conditions (e.g., pH-sensitive solubility). For example, pyrazolo[1,5-a]pyrimidines show variable IC₅₀ values (0.5–50 µM) depending on buffer systems .
- Validation : Dose-response curves and orthogonal assays (e.g., SPR for binding affinity) are used to confirm activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- QSAR models predict logP (1.5–3.2) and solubility (<50 µM in PBS) based on substituent effects (e.g., isopropyl groups enhance lipophilicity). Docking studies with target proteins (e.g., kinases) identify steric clashes or hydrogen-bonding opportunities .
- Example : Methylation of the carboxylic acid group improved membrane permeability in analogs by reducing polarity .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Workflow : Pilot reactions at 0.1–1 mmol scale optimize parameters (e.g., 72% yield achieved using 10 mol% Pd(OAc)₂ in DMF at 80°C) .
Q. How are stability issues (e.g., hydrolysis of the methoxy group) addressed during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
